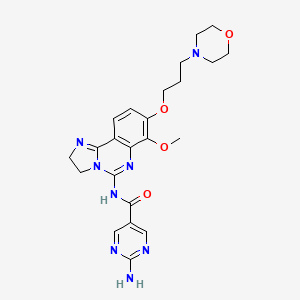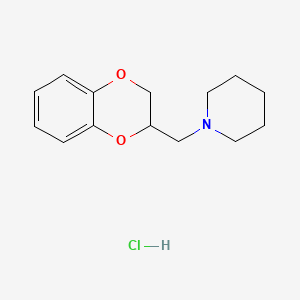
Piperoxan hydrochloride
Vue d'ensemble
Description
C'était le premier antihistaminique à être découvert et il a été préparé au début des années 1930 par Daniel Bovet et Ernest Fourneau à l'Institut Pasteur en France . Ce composé a été initialement étudié comme un agent bloquant alpha-adrénergique et a ensuite été trouvé pour antagoniser le bronchospasme induit par l'histamine chez les cobayes .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du chlorhydrate de Benodaine implique la condensation du catéchol avec l'épichlorhydrine en présence d'une base aqueuse. Cette réaction se déroule avec la formation d'un intermédiaire époxyde, qui est ensuite ouvert par l'anion phénolate pour donner du 2-hydroxyméthyl-1,4-benzodioxane. Cet intermédiaire est ensuite halogéné avec du chlorure de thionyle pour former du 2-chlorométhyl-1,4-benzodioxane. Finalement, le déplacement du groupe partant par la pipéridine complète la synthèse du Pipéroxan .
Méthodes de production industrielle : La production industrielle du chlorhydrate de Benodaine suit des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. L'utilisation de réacteurs à flux continu et de systèmes automatisés contribue à la mise à l'échelle efficace du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de Benodaine subit diverses réactions chimiques, notamment des réactions électrophiliques et nucléophiles. Ces réactions sont couramment utilisées pour construire une bibliothèque de dérivés ayant des activités biologiques prometteuses .
Réactifs et conditions courants:
Réactions électrophiliques : Ces réactions impliquent souvent des réactifs tels que le nitrate de cérium et d'ammonium et la 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Réactions nucléophiles : Les réactifs courants comprennent l'acétylènedicarboxylate de diméthyle et la 4-(diméthylamino)-pyridine.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés ayant des activités antimicrobiennes, anti-inflammatoires et anticancéreuses. Ces dérivés résultent de l'inhibition de l'acétylcholinestérase, de la cyclooxygénase, de la protéine de transport des acides gras et du virus de l'immunodéficience humaine .
Applications De Recherche Scientifique
Le chlorhydrate de Benodaine a un large éventail d'applications en recherche scientifique :
5. Mécanisme d'action
Le chlorhydrate de Benodaine agit en inhibant l'influx d'ions sodium à travers les canaux sodiques voltage-dépendants de la membrane cellulaire neuronale. Cette inhibition empêche la dépolarisation des cellules nerveuses, bloquant ainsi la transmission des impulsions nerveuses . La capacité du composé à antagoniser le bronchospasme induit par l'histamine est due à son action sur les récepteurs de l'histamine .
Composés similaires :
Procaïne : Un autre anesthésique local qui inhibe l'influx de sodium à travers les canaux sodiques voltage-dépendants.
Tétracaïne : Un anesthésique local ayant un mécanisme d'action similaire mais une structure chimique différente.
Butambène : Un anesthésique local utilisé en association avec d'autres composés pour des effets renforcés.
Déclopramide et métoclopramide : Des composés ayant des structures similaires à celles du 4-aminobenzoate, utilisés pour leurs propriétés anesthésiques locales.
Unicité : Le chlorhydrate de Benodaine est unique en raison de sa triple action, notamment ses activités analgésiques, antioxydantes et antimicrobiennes . Sa capacité à antagoniser le bronchospasme induit par l'histamine et son potentiel dans le traitement des troubles neurodégénératifs mettent en évidence ses propriétés distinctes .
Mécanisme D'action
Benodaine Hydrochloride acts by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the depolarization of nerve cells, thereby blocking the transmission of nerve impulses . The compound’s ability to antagonize histamine-induced bronchospasm is due to its action on histamine receptors .
Comparaison Avec Des Composés Similaires
Procaine: Another local anesthetic that inhibits sodium influx through voltage-gated sodium channels.
Tetracaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Butamben: A local anesthetic used in combination with other compounds for enhanced effects.
Declopramide and Metoclopramide: Compounds with similar 4-aminobenzoate structures used for their local anesthetic properties.
Uniqueness: Benodaine Hydrochloride is unique due to its triple action, including pain-relieving, antioxidative, and antimicrobial activities . Its ability to antagonize histamine-induced bronchospasm and its potential in treating neurodegenerative disorders further highlight its distinct properties .
Propriétés
Numéro CAS |
135-87-5 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H |
Clé InChI |
BITRJBQGQMGGQI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |
SMILES canonique |
C1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-] |
Key on ui other cas no. |
135-87-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Piperoxan Hydrochloride interact with its target and what are the downstream effects?
A: this compound acts as an α-adrenergic blocking agent. It competes with epinephrine and norepinephrine for α-adrenergic receptor sites, thereby inhibiting their vasoconstrictor effects. This antagonism can lead to a decrease in blood pressure, especially in individuals with pheochromocytoma, a tumor that releases excessive amounts of catecholamines like epinephrine and norepinephrine. [, ]
Q2: What was the initial purpose of the this compound test?
A: The this compound (benzodioxan) test was initially described as a diagnostic tool for pheochromocytoma in 1947. [] It was used to differentiate hypertension caused by pheochromocytoma from other forms of hypertension.
Q3: How reliable is the this compound test for pheochromocytoma diagnosis?
A: While initially considered specific, subsequent research revealed that the this compound test for pheochromocytoma can produce both false positive and false negative results. Several studies reported instances where patients without pheochromocytoma exhibited a positive response to the test, indicating a decrease in blood pressure. [, , ] Conversely, some patients with confirmed pheochromocytoma did not show the expected blood pressure drop after this compound administration. []
Q4: Are there alternative uses for this compound aside from the pheochromocytoma test?
A: Yes, this compound has been successfully used to treat local ischemia caused by extravasation of levarterenol (levophed) during intravenous injections. [] When injected subcutaneously around the affected area, this compound rapidly reverses vasoconstriction, restoring blood flow and preventing tissue damage.
Q5: Has there been research on developing molecules similar to this compound?
A: Yes, research has explored modifications to the this compound structure. One such derivative is 2-(N,N-diallylcarbamylmethyl) aminomethyl-1,4-benzodioxan (A-2275). While A-2275 also exhibited adrenergic blocking activity, it was less potent and had a shorter duration of action compared to this compound. [] This highlights the ongoing efforts to synthesize and investigate new benzodioxan derivatives with improved therapeutic profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



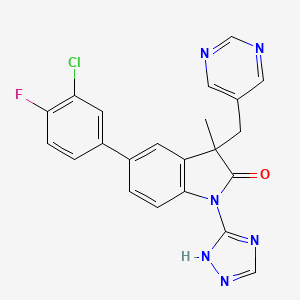



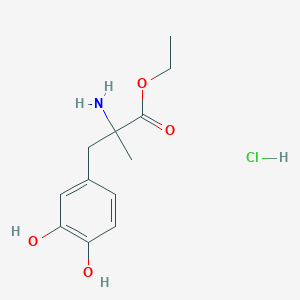
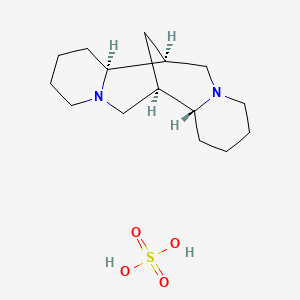
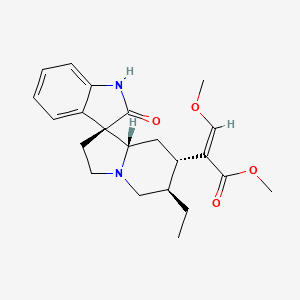
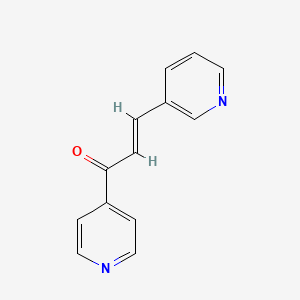
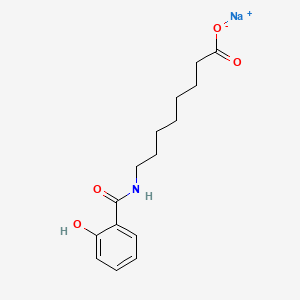
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)


